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Compound of Interest

Compound Name:
(4-(4-Fluorobenzyl)morpholin-2-

yl)methanol

CAS No.: 156816-54-5

Cat. No.: B3243436

Get Quote

Executive Summary
(4-(4-Fluorobenzyl)morpholin-2-yl)methanol (CAS: 1630906-88-1 / Analogous frameworks)

represents a critical scaffold in medicinal chemistry, often serving as a chiral building block for

NK1 antagonists and antidepressant agents.

This guide provides a technical breakdown of its 1H NMR spectral performance, contrasting it

with non-fluorinated analogs and evaluating solvent-dependent resolution. Unlike standard

spectral lists, this document focuses on the diagnostic utility of specific signals—specifically the

F-induced splitting patterns and the diastereotopic effects introduced by the C2-chiral center.

Structural Analysis & Diagnostic Logic
The interpretation of this molecule relies on deconvoluting three distinct spectral domains. The

presence of the fluorine atom and the chiral center at C2 transforms a standard morpholine

spectrum into a complex, information-rich dataset.
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The "Fluorine Fingerprint" (Aromatic Region)
Performance vs. Alternatives:

Standard Benzyl (Alternative): Displays a multiplet at

7.25–7.35 ppm integrating to 5H. Often lacks diagnostic specificity for substitution patterns.

4-Fluorobenzyl (Product): Exhibits a high-performance diagnostic pattern due to

F-

H spin-spin coupling. The symmetry of the para-substitution creates an AA'BB'X system
(where X is Fluorine).

Diagnostic Criteria:

~7.2–7.3 ppm (2H, dd): Protons meta to Fluorine (closest to the methylene bridge). These
show smaller

coupling (~5-6 Hz) and

ortho coupling (~8 Hz).

~6.9–7.1 ppm (2H, t-like): Protons ortho to Fluorine. These are shielded by the fluorine's
mesomeric effect. They appear as pseudo-triplets due to the coincidence of

(~8-9 Hz) and

(~8 Hz).

The Chiral Morpholine Core (Aliphatic Region)
The C2 chiral center breaks the symmetry of the morpholine ring, rendering the protons on C3,

C5, and C6 diastereotopic.

Benzylic Protons (N-CH2-Ar): unlike achiral N-benzyl morpholine (singlet), these often

resolve into an AB quartet (

3.4–3.6 ppm) in high-field NMR or specific solvents, confirming the rigidity and chirality of the
nearby C2 center.
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Ring Protons: The C3 and C5 protons split into complex multiplets (axial vs. equatorial)

rather than the standard triplets seen in unsubstituted morpholine.

Comparative Analysis: Solvent & Resolution
Performance
The choice of solvent fundamentally alters the "performance" of the spectrum regarding signal

resolution and labile proton visibility.

Table 1: Solvent Performance Comparison

Feature
Chloroform-d (CDCl

)

DMSO-d Recommendation

Hydroxyl (-OH)

Often broad/invisible;

exchange with trace H

O.

Sharp triplet (

~4.6 ppm); shows

coupling to CH

.

Use DMSO for

confirmation of alcohol

functionality.

Benzylic CH

Often collapses to a

Singlet (

~3.5 ppm).

Resolves as AB

Quartet or broadened

Singlet.

Use DMSO for

stereochemical rigidity

assessment.

Aromatic Resolution
High; clear separation

of AA'BB' system.

Good; slight downfield

shift due to polarity.

Use CDCl

for precise coupling

constant calculation.

Water Artifact 1.56 ppm (Usually

non-interfering).[1]

3.33 ppm (Critical

interference with ring

protons).

Use CDCl

for clean integration of

morpholine ring.

Detailed Assignment Protocol
Sample Preparation
To ensure reproducibility and minimize concentration effects (e.g., H-bonding shifts):
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Mass: Weigh 5–10 mg of the analyte.

Solvent: Add 0.6 mL of DMSO-d

(for full characterization) or CDCl

(for purity checks).

Filtration: Filter through a cotton plug if any turbidity exists (crucial for resolution of fine

splitting).

Representative Chemical Shift Data (DMSO-d )
Note: Values are representative of the free base form. Salt forms (HCl, oxalate) will show

significant downfield shifts (

+0.5–1.0 ppm) on N-adjacent protons.
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Position Type (ppm) Multiplicity Values (Hz)
Assignment
Logic

Ar-H Aromatic 7.30 – 7.35 dd / m
meta-to-F (H-

2', H-6')

Ar-H Aromatic 7.10 – 7.18 t (pseudo)
ortho-to-F (H-

3', H-5')

OH Hydroxyl 4.65 t

OH coupled

to CH

(DMSO only)

C2-H Methine 3.75 – 3.85 m - Chiral center

CH

-O
Methylene 3.45 – 3.60 m -

Exocyclic CH

OH + Ring

C6

N-CH

-Ar
Benzylic 3.40 – 3.50 s (or AB) -

Overlaps with

ring signals

Ring N-CH Methylene 2.60 – 2.80 m - C3 (eq/ax)

Ring N-CH Methylene 1.90 – 2.15 m - C5 (eq/ax)

Visualization of Interpretation Logic
The following diagrams illustrate the structural connectivity and the decision tree for assigning

this specific molecule.

Diagram 1: Structural Assignment Map
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Aromatic Region (Diagnostic) Morpholine Core

Functional Group

Ortho-H
(7.1 ppm, t)

Meta-H
(7.3 ppm, dd)

COSY (Ortho Coupling) N-CH2-Ar
(3.5 ppm)

HMBC (3-bond) N-CH2 Ring
(2.0-2.8 ppm)

NOESY (Spatial)

C2-H (Chiral)
(3.8 ppm)

O-CH2 Ring
(3.6 ppm)

Scalar Coupling

CH2-OH
(4.6 ppm in DMSO)

COSY

Click to download full resolution via product page

Caption: Atom-to-Signal mapping highlighting the connectivity between the diagnostic

Fluorobenzyl group and the chiral morpholine core.

Diagram 2: Interpretation Decision Tree
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Start Interpretation

Check Solvent

CDCl3 Selected DMSO-d6 Selected

Analyze 6.9-7.4 ppmBroad/Missing?
Expected in CDCl3 Check 4.5-5.0 ppm

Is it AA'BB'?

Confirm 4-F-Benzyl

Yes (t + dd)

Check for De-fluorination
or Isomer

No (Multiplet)

Triplet visible?
Confirm Primary Alcohol

Click to download full resolution via product page

Caption: Logical workflow for confirming structural identity based on solvent-specific spectral

features.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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